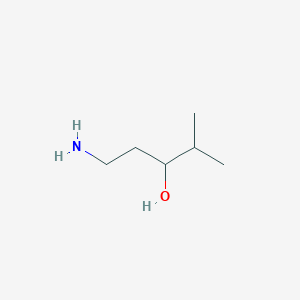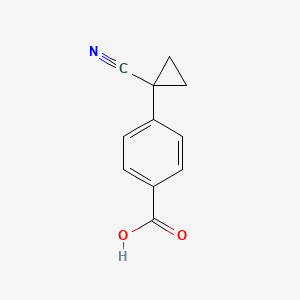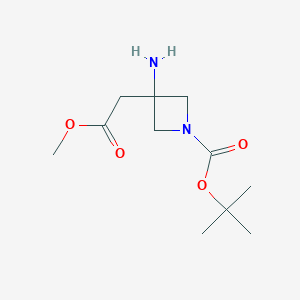
1-Amino-4-methylpentan-3-ol
Descripción general
Descripción
“1-Amino-4-methylpentan-3-ol” is a chemical compound that is used in scientific research. It is also known as “®-1-amino-4-methylpentan-3-ol hydrochloride” with a molecular weight of 153.65 .
Molecular Structure Analysis
The molecular structure of “1-Amino-4-methylpentan-3-ol” can be represented by the InChI code 1S/C6H15NO.ClH/c1-5(2)6(8)3-4-7;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m1./s1 .
Physical And Chemical Properties Analysis
The compound “®-1-amino-4-methylpentan-3-ol hydrochloride” has a molecular weight of 153.65 and a purity of 95%. It is stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
-
Scientific Field: Material Science and Chemical Analysis
- Application : The compound finds application in material science and chemical analysis.
- Methods of Application : Derivatives such as 4-methylpentan-2-ol have been used for the quantitative extraction and separation of iron (III) from hydrochloric acid.
- Results : This highlights its utility in chemical separation processes.
-
Scientific Field: Drug Synthesis, Biochemical Studies, and Polymer Chemistry
- Application : 1-Amino-4-methylpentan-3-ol is a versatile chemical compound used in scientific research.
- Methods of Application : It exhibits perplexity due to its complex molecular structure and burstiness through its various applications, including drug synthesis, biochemical studies, and polymer chemistry.
- Results : The specific outcomes of these applications are not provided in the source.
-
Scientific Field: Pharmaceutical Industry
- Application : The compound is used in the preparation of the drug Tapentadol .
- Methods of Application : The compound is used in the synthesis process of Tapentadol, a centrally acting analgesic .
- Results : The successful synthesis of Tapentadol, a drug used for the treatment of moderate to severe pain .
-
Scientific Field: Chromatography
- Application : The compound is used in the enantiomer separation of chiral aliphatic amines .
- Methods of Application : A method using a fluorogenic agent, 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), was developed for enantiomer separation of chiral aliphatic amines including amino alcohols by normal high-performance liquid chromatography .
- Results : This method provides a convenient and validated way for the enantiomer separation of chiral aliphatic amines .
-
Scientific Field: Chemical Synthesis
- Application : The compound is used in the synthesis of other complex molecules .
- Methods of Application : The compound can be used as a building block in the synthesis of other complex molecules .
- Results : The successful synthesis of complex molecules using “1-Amino-4-methylpentan-3-ol” as a building block .
-
Scientific Field: Environmental Science
- Application : The compound’s environmental impact and bioaccumulation potential can be studied .
- Methods of Application : The compound’s Log Kow (Octanol-Water Partition Coefficient) and Henry LC (Henry’s Law Constant) can be determined to study its environmental impact and bioaccumulation potential .
- Results : The Log Kow and Henry LC values provide insights into the compound’s environmental behavior .
Safety And Hazards
The compound should be kept away from heat, sparks, open flames, and hot surfaces. It is recommended to take precautionary measures against static discharge. Hygiene measures include changing contaminated clothing and washing hands after working with the substance .
Relevant Papers
The patent “Process for the preparation of tapentadol” discusses an improved process for the preparation of a related compound, tapentadol . This could provide insights into the synthesis and applications of “1-Amino-4-methylpentan-3-ol”.
Propiedades
IUPAC Name |
1-amino-4-methylpentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(8)3-4-7/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKFDYZSGCIKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-methylpentan-3-ol | |
CAS RN |
860546-11-8 | |
| Record name | 1-amino-4-methylpentan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1525799.png)
![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid](/img/structure/B1525800.png)








![4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1525815.png)
![2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1525816.png)
